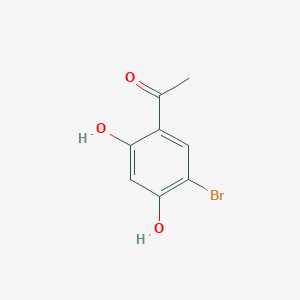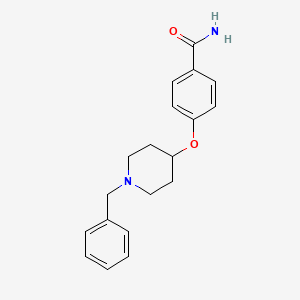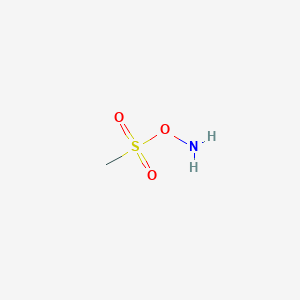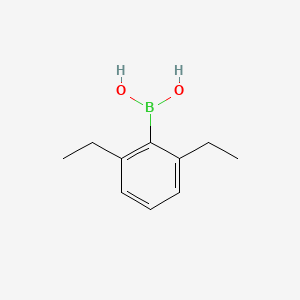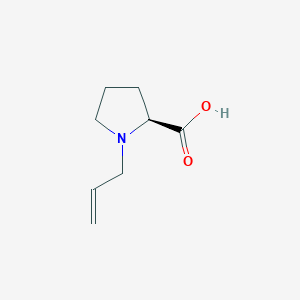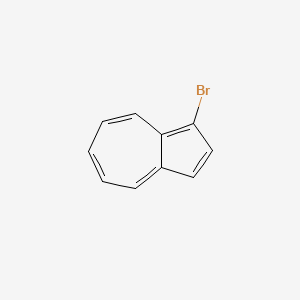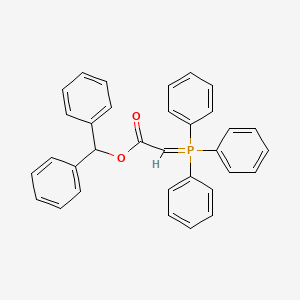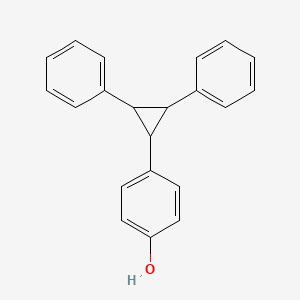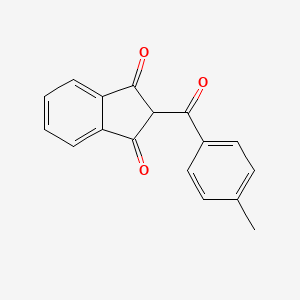
2-(4-甲基苯甲酰基)茚-1,3-二酮
描述
2-(4-Methylbenzoyl)indan-1,3-dione is a type of indandione-based compound that is chemically synthesized. It is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Synthesis Analysis
Indane-1,3-dione is a synthetic intermediate for the design of many different biologically active molecules . It can be obtained by dehydration in acidic conditions (HCl/H2SO4) . It is also used to perform Knoevenagel condensations with various aldehydes .Molecular Structure Analysis
The molecular formula of 2-(4-Methylbenzoyl)indan-1,3-dione is C17H12O3. It is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for NLO applications .Chemical Reactions Analysis
Indane-1,3-dione possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions . Ketone groups can also be easily functionalized with malononitrile, enabling to convert it as a stronger electron acceptor .Physical And Chemical Properties Analysis
The molecular weight of 2-(4-Methylbenzoyl)indan-1,3-dione is 264.27 g/mol. More detailed physical and chemical properties are not available in the sources.科学研究应用
Medicinal Chemistry
Indane-1,3-dione derivatives have garnered significant interest in medicinal chemistry due to their structural resemblance to indanone. Notable examples include Donepezil , a drug used for Alzheimer’s disease treatment, and Indinavir , which combats AIDS. These compounds exhibit promising biological activities and are essential building blocks for designing novel pharmaceutical agents .
Organic Electronics
Indane-1,3-dione serves as an electron acceptor in organic electronics. Researchers utilize it to create dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical (NLO) applications. Its unique structure contributes to efficient charge transfer and optical properties in these devices .
Photopolymerization
Indane-1,3-dione-based structures find applications in photopolymerization processes. These compounds participate in photochemical reactions, leading to the formation of polymers with tailored properties. Their versatility allows for precise control over polymerization kinetics and material properties .
Biosensing
Researchers have explored indane-1,3-dione derivatives for biosensing applications. These molecules can be functionalized to detect specific biomolecules or ions. Their inherent fluorescence and chemical reactivity make them valuable tools for developing biosensors in diagnostics and environmental monitoring .
Bioimaging
Indane-1,3-dione-based fluorophores exhibit excellent photophysical properties, including high quantum yields and good photostability. These features make them suitable for bioimaging applications. Researchers use them as fluorescent probes to visualize cellular processes, track molecular interactions, and study biological systems .
Spiro Compounds
Indane-1,3-dione derivatives can be transformed into spiro compounds through various chemical reactions. Spiro compounds possess unique three-dimensional structures and find applications in drug discovery, materials science, and supramolecular chemistry. Their diverse properties make them intriguing targets for research .
作用机制
Target of Action
It is known that indane-1,3-dione, a closely related compound, is used in various applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Mode of Action
Indane-1,3-dione, a similar compound, is known to be an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (nlo) applications .
Biochemical Pathways
Indane-1,3-dione, a closely related compound, is known to be involved in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (nlo) applications .
Result of Action
Indane-1,3-dione, a similar compound, is known to be used in the design of many different biologically active molecules .
未来方向
Indane-1,3-dione, a closely related compound, has been extensively studied and is of high current interest due to its versatility and wide range of applications . It is likely that 2-(4-Methylbenzoyl)indan-1,3-dione, with its similar structure, will also continue to be a focus of research in various fields such as medicinal chemistry, organic electronics, photopolymerization, optical sensing, and non-linear optical applications .
属性
IUPAC Name |
2-(4-methylbenzoyl)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-10-6-8-11(9-7-10)15(18)14-16(19)12-4-2-3-5-13(12)17(14)20/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXQNPBGWKSHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407658 | |
| Record name | 2-(4-methylbenzoyl)indan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6134-99-2 | |
| Record name | 2-(4-methylbenzoyl)indan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



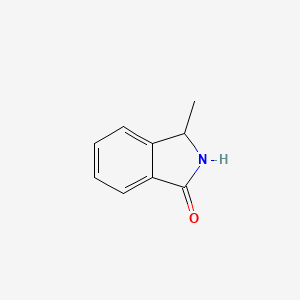
![Diethyl 2-[[(3-chloro-4-methoxy-phenyl)amino]methylidene]propanedioate](/img/structure/B3054532.png)
